3,5-Bis(trifluoromethyl)cinnamic acid methyl ester

Catalog No.
S8226959
CAS No.
705250-77-7
M.F
C12H8F6O2
M. Wt
298.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5-Bis(trifluoromethyl)cinnamic acid methyl ester

CAS Number

705250-77-7

Product Name

3,5-Bis(trifluoromethyl)cinnamic acid methyl ester

IUPAC Name

methyl (E)-3-[3,5-bis(trifluoromethyl)phenyl]prop-2-enoate

Molecular Formula

C12H8F6O2

Molecular Weight

298.18 g/mol

InChI

InChI=1S/C12H8F6O2/c1-20-10(19)3-2-7-4-8(11(13,14)15)6-9(5-7)12(16,17)18/h2-6H,1H3/b3-2+

InChI Key

MRGWQPMEUHGQRY-NSCUHMNNSA-N

SMILES

COC(=O)C=CC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F

Canonical SMILES

COC(=O)C=CC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F

Isomeric SMILES

COC(=O)/C=C/C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F

3,5-Bis(trifluoromethyl)cinnamic acid methyl ester is a synthetic organic compound characterized by its unique structure, which includes two trifluoromethyl groups attached to the 3 and 5 positions of a cinnamic acid derivative. Its molecular formula is C12H8F6O2C_{12}H_8F_6O_2, and it has a molecular weight of 298.18 g/mol. The compound is notable for its potential applications in various fields, including pharmaceuticals and materials science, due to the presence of the highly electronegative trifluoromethyl groups that can enhance biological activity and chemical stability .

The synthesis of 3,5-bis(trifluoromethyl)cinnamic acid methyl ester typically involves palladium-catalyzed reactions. One common method includes the reaction of methyl acrylate with 3,5-bis(trifluoromethyl)chlorobenzene in the presence of a palladium catalyst and a base such as dicyclohexylmethylamine. The reaction conditions often require heating to around 130°C for several hours, followed by extraction and purification steps to yield the final product with high efficiency .

The biological activity of 3,5-bis(trifluoromethyl)cinnamic acid methyl ester has been studied for its potential therapeutic effects. Research indicates that compounds with trifluoromethyl groups often exhibit enhanced pharmacological properties, including increased lipophilicity and metabolic stability. Preliminary studies suggest that this compound may possess anti-inflammatory and anti-cancer activities, though further investigation is necessary to fully elucidate its mechanisms of action and therapeutic potential .

Several methods have been developed for synthesizing 3,5-bis(trifluoromethyl)cinnamic acid methyl ester:

  • Palladium-Catalyzed Coupling: This method involves the coupling of methyl acrylate with 3,5-bis(trifluoromethyl)chlorobenzene using palladium acetate as a catalyst in a polar solvent like dimethylacetamide. The reaction typically yields high purity products after extraction with organic solvents .
  • Direct Esterification: Another approach may involve the direct esterification of 3,5-bis(trifluoromethyl)cinnamic acid with methanol in the presence of an acid catalyst, although this method is less common due to lower yields compared to the palladium-catalyzed method .

3,5-Bis(trifluoromethyl)cinnamic acid methyl ester has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may be explored as a lead compound for drug development targeting inflammatory diseases or cancer.
  • Material Science: The unique properties imparted by trifluoromethyl groups make it suitable for use in advanced materials, including coatings and polymers that require enhanced chemical resistance and stability .
  • Chemical Research: It serves as an important intermediate in organic synthesis for developing other fluorinated compounds.

Several compounds share structural similarities with 3,5-bis(trifluoromethyl)cinnamic acid methyl ester. Here are a few notable examples:

Compound NameStructure FeaturesUnique Properties
3-(Trifluoromethyl)cinnamic acid methyl esterOne trifluoromethyl groupGenerally lower lipophilicity compared to the bis-substituted variant
4-(Trifluoromethyl)benzoic acidTrifluoromethyl group on a benzoic ringPrimarily used as an intermediate in organic synthesis
2,4-Bis(trifluoromethyl)phenolTwo trifluoromethyl groups on a phenolic structureExhibits strong antioxidant properties

The uniqueness of 3,5-bis(trifluoromethyl)cinnamic acid methyl ester lies in its dual trifluoromethyl substitution on the cinnamic backbone, which enhances its reactivity and potential biological activity compared to other similar compounds.

XLogP3

4

Hydrogen Bond Acceptor Count

8

Exact Mass

298.04284847 g/mol

Monoisotopic Mass

298.04284847 g/mol

Heavy Atom Count

20

Dates

Last modified: 11-23-2023

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